Product packaging for 2-Methoxy-5-methylpyridin-3-amine(Cat. No.:CAS No. 179677-17-9)

2-Methoxy-5-methylpyridin-3-amine

Cat. No.: B064297
CAS No.: 179677-17-9
M. Wt: 138.17 g/mol
InChI Key: MHUGUFYRWAUTBP-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Structures in Advanced Chemical Research

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense interest in numerous research fields. nih.gov Their unique structural and reactive properties make them vital in medicinal chemistry, materials science, and catalysis. nih.govchempanda.com The nitrogen atom in the pyridine ring imparts distinct characteristics, such as basicity and the ability to form hydrogen bonds, which influences their pharmacological profiles and makes them key pharmacophores in drug design. nih.govchempanda.com Many pyridine-containing compounds have been approved by the FDA, highlighting their clinical relevance. nih.gov The versatility of the pyridine scaffold allows for easy functionalization, leading to a vast library of derivatives with diverse biological activities, including antibacterial and antifungal properties. nih.govopenaccessjournals.com This has made them a focal point in the quest for new therapeutic agents, especially against multidrug-resistant pathogens. nih.gov

Overview of Heterocyclic Amine Chemistry

Heterocyclic amines (HCAs) are organic compounds that feature at least one heterocyclic ring, which by definition contains atoms of at least two different elements, and an amine group. wikipedia.orgfiveable.me The nitrogen atom of the amine can be part of the ring system, as in pyridine, or an external substituent. wikipedia.org These compounds are ubiquitous in nature and are found in essential biomolecules like vitamins (e.g., niacin, vitamin B3) and the nucleobases of DNA (e.g., adenine, guanine, cytosine, thymine, and uracil). nih.govwikipedia.org The chemistry of heterocyclic amines is diverse. pressbooks.pub The position of the nitrogen atom within the ring and the degree of saturation significantly affect the compound's aromaticity, basicity, and reactivity. pressbooks.pubpressbooks.pub For instance, in an aromatic six-membered ring like pyridine, the lone pair of electrons on the nitrogen is not part of the aromatic π-system, rendering the nitrogen basic. pressbooks.pub In contrast, in a five-membered aromatic ring like pyrrole, the nitrogen's lone pair is integral to the aromatic sextet, making it significantly less basic. pressbooks.pubpressbooks.pub

Contextualization of 2-Methoxy-5-methylpyridin-3-amine within Pyridine Chemistry

This compound belongs to the family of substituted pyridines. Its structure is characterized by a pyridine core with three functional groups: a methoxy (B1213986) group (-OCH3) at the 2-position, a methyl group (-CH3) at the 5-position, and an amine group (-NH2) at the 3-position. The interplay of these substituents on the pyridine ring dictates its specific chemical properties and reactivity. The electron-donating methoxy and methyl groups, along with the amine group, influence the electron density of the pyridine ring, which in turn affects its behavior in chemical reactions. This particular substitution pattern makes it a valuable intermediate in organic synthesis. For instance, it is a known precursor in the synthesis of the antibiotic streptonigrin (B15502). biosynth.com

Research Landscape and Knowledge Gaps for this compound

The research surrounding this compound has primarily focused on its role as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. biosynth.com While its synthesis and basic properties are documented, there is a noticeable lack of in-depth studies on its specific reaction mechanisms, and potential applications beyond its use as a synthetic intermediate. Further investigation into its coordination chemistry, biological activity, and the structure-activity relationships of its derivatives could unveil new opportunities for this compound.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
CAS Number 179677-17-9 biosynth.comapolloscientific.co.uk
Molecular Formula C₇H₁₀N₂O biosynth.com
Molecular Weight 138.16 g/mol biosynth.com
Canonical SMILES CC1=CC(=C(N=C1)OC)N biosynth.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the cross-coupling of 2,5-dimethylpyridine (B147104) and 3-aminopyridine (B143674). biosynth.com Another approach to a similar compound, 2-methoxy-5-aminopyridine, involves a multi-step process starting from 2-aminopyridine (B139424), which undergoes nitration, hydrolysis, chlorination, methoxylation, and finally reduction to yield the desired product. google.com

This compound can participate in a variety of chemical reactions, making it a versatile building block. As a pyridine derivative with an amine group, it can undergo reactions typical of aromatic amines, such as diazotization, and can also act as a nucleophile. The presence of the methoxy and methyl groups can direct further electrophilic substitution on the pyridine ring. It is also utilized as a coupling partner in cross-coupling reactions for the synthesis of more complex analogues. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B064297 2-Methoxy-5-methylpyridin-3-amine CAS No. 179677-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGUFYRWAUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179677-17-9
Record name 2-methoxy-5-methylpyridin-3-amine
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Advanced Synthetic Methodologies for 2 Methoxy 5 Methylpyridin 3 Amine and Its Derivatives

Strategic Approaches to Pyridine (B92270) Ring Construction

The synthesis of the 2-Methoxy-5-methylpyridin-3-amine framework can be achieved through two primary strategies: the modification of an existing pyridine ring or the construction of the ring system from acyclic precursors (de novo synthesis).

Functionalization of Pre-existing Pyridine Scaffolds

A prevalent and practical approach to synthesizing this compound involves the sequential functionalization of a pre-existing pyridine ring. This method leverages well-established pyridine chemistry to introduce the desired methoxy (B1213986), methyl, and amino groups in a controlled manner.

A key intermediate in this approach is 2-chloro-5-methyl-3-nitropyridine (B188117). The synthesis of the final compound from this intermediate involves two main steps: methoxylation followed by reduction of the nitro group.

Synthesis via 2-Chloro-5-methyl-3-nitropyridine:

A common route begins with the nitration of 2-amino-5-methylpyridine (B29535), followed by a series of transformations. A related synthesis for the isomeric 2-methoxy-5-aminopyridine, detailed in patent CN105523995A, provides a blueprint for the types of reactions involved google.com. The general strategy can be adapted for this compound.

The synthesis can be conceptualized as follows:

Nitration: 2-Amino-5-methylpyridine can be nitrated to introduce a nitro group at the 3-position.

Diazotization and Chlorination: The amino group at the 2-position can be converted to a chloro group via a Sandmeyer-type reaction.

Methoxylation: The chloro group is then displaced by a methoxy group using sodium methoxide.

Reduction: Finally, the nitro group at the 3-position is reduced to an amine to yield the target compound.

A plausible synthetic sequence starting from 2-chloro-5-methyl-3-nitropyridine is the nucleophilic substitution of the chlorine atom with a methoxy group, followed by the reduction of the nitro group. The reduction of the nitro group can be achieved using various reducing agents, such as iron powder in acetic acid chemicalbook.com.

StepReactantReagents and ConditionsProductYield (%)Purity (%)Reference
12-Chloro-5-nitropyridineSodium methoxide, Methanol, Reflux2-Methoxy-5-nitropyridine95.36 - 96.4996.85 - 98.78 google.com
22-Bromo-5-methyl-3-nitropyridineIron, Acetic Acid, 80°C then rt, 18.8h2-Bromo-5-methylpyridin-3-amine93- chemicalbook.com

This table presents data for analogous reactions, illustrating the general conditions and expected outcomes.

De Novo Synthesis Routes

The de novo synthesis of pyridines offers an alternative approach, constructing the heterocyclic ring from acyclic precursors. While specific examples for the direct de novo synthesis of this compound are not extensively documented in readily available literature, general methods for preparing polysubstituted pyridines can be applied mdpi.comchemrxiv.org.

One such strategy involves the condensation of β-dicarbonyl compounds with enamines or other nitrogen-containing synthons. For the target molecule, this could conceptually involve the reaction of a suitably substituted 1,3-dicarbonyl compound with an enamine derived from a methoxy-containing precursor. However, the complexity of the required starting materials often makes functionalization of a pre-existing pyridine a more practical approach.

Targeted Functionalization and Derivatization

Once this compound is synthesized, its functional groups can be further modified to create a diverse range of derivatives. These modifications can be targeted at the amine, methoxy, or methyl groups.

Amine Group Modifications

The primary amine group at the 3-position is a versatile handle for a variety of chemical transformations, including acylation and alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides google.comchemguide.co.ukyoutube.comlibretexts.org. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

ReactionReagentsProduct TypeReference
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-2-methoxy-5-methylpyridin-3-amine google.comchemguide.co.uk

N-Alkylation: The amine can also undergo alkylation with alkyl halides researchgate.netwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com. However, these reactions can sometimes lead to mixtures of mono- and poly-alkylated products. To achieve selective mono-alkylation, alternative methods such as reductive amination with aldehydes or ketones can be employed.

ReactionReagentsProduct TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl-2-methoxy-5-methylpyridin-3-amine researchgate.netwikipedia.org

Methoxy Group Manipulations

The methoxy group at the 2-position can be manipulated, most commonly through demethylation to yield the corresponding 2-hydroxypyridine (B17775) derivative.

Demethylation: Reagents such as boron tribromide (BBr₃) or L-selectride are effective for the demethylation of methoxypyridines chem-station.comthieme-connect.comorgsyn.orgnih.govcommonorganicchemistry.com. BBr₃ is a powerful Lewis acid that facilitates the cleavage of the methyl-oxygen bond chem-station.comorgsyn.orgnih.govcommonorganicchemistry.com. L-selectride offers a chemoselective alternative, particularly useful when other sensitive functional groups are present thieme-connect.com.

ReactionReagentProductReference
DemethylationBoron tribromide (BBr₃)2-Hydroxy-5-methylpyridin-3-amine chem-station.comorgsyn.orgnih.govcommonorganicchemistry.com
DemethylationL-selectride2-Hydroxy-5-methylpyridin-3-amine thieme-connect.com

Methyl Group Derivatizations

The methyl group at the 5-position can be functionalized through oxidation or halogenation, providing access to a range of derivatives.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid nih.govgoogle.comgoogle.comquora.com. Strong oxidizing agents are typically required for this transformation. The resulting carboxylic acid can then be used in further derivatization, such as esterification or amidation.

ReactionProductReference
Oxidation2-Methoxy-3-aminopyridine-5-carbaldehyde or 2-Methoxy-3-aminopyridine-5-carboxylic acid nih.govgoogle.comgoogle.com

Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions to form halomethyl derivatives nih.govnsf.govgoogle.comresearchgate.netchemrxiv.org. These halomethyl compounds are valuable intermediates for further nucleophilic substitution reactions.

ReactionReagentProduct TypeReference
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)5-(Halomethyl)-2-methoxypyridin-3-amine nih.govgoogle.comresearchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated pyridine intermediates are versatile precursors for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction is typically performed on a halogenated precursor, such as 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of the halogenated pyridine with an organoboron reagent, such as an arylboronic acid. mdpi.comresearchgate.net

The reaction conditions generally involve a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium phosphate, in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net These reactions are often carried out at elevated temperatures, typically between 85-95 °C, for an extended period to ensure completion. mdpi.com A notable aspect of the Suzuki coupling is its tolerance for a wide range of functional groups on the boronic acid, allowing for the synthesis of a diverse array of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comresearchgate.netnih.gov

For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to produce novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net This methodology has also been successfully applied to the amide derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, to generate a different set of novel pyridine compounds. mdpi.comresearchgate.net The choice between using the free amine or the acetamide (B32628) can influence the reaction outcome and the properties of the final products. mdpi.comresearchgate.net

The versatility of the Suzuki reaction extends to the use of various boronic esters and different halogenated pyridines, including those with chloro and iodo substituents. researchgate.netnih.gov However, the reactivity and propensity for side reactions, such as dehalogenation, can vary depending on the specific halogen present. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions with Halogenated Pyridine Intermediates

Halogenated PyridineArylboronic AcidCatalystBaseSolventProductYieldReference
5-bromo-2-methylpyridin-3-amine4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O2-Methyl-5-(4-methylphenyl)pyridin-3-amineGood mdpi.com
N-[5-bromo-2-methylpyridine-3-yl]acetamide4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂ON-[2-Methyl-5-(4-methoxyphenyl)pyridin-3-yl]acetamideModerate to Good mdpi.comresearchgate.net
3,4,5-tribromo-2,6-dimethylpyridineo-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OArylated pyridine derivative- nih.gov
5-bromopyrimidinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-dioxane5-Phenylpyrimidine- worktribe.com

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over older methods. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

This methodology can be applied to halogenated derivatives of 2-methoxy-5-methylpyridine (B82227) to introduce a wide variety of amine substituents. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with different generations of ligands developed to expand the scope and efficiency of the coupling. wikipedia.orgorganic-chemistry.org For example, bidentate phosphine ligands like BINAP and DPPP were early developments that improved the coupling of primary amines. wikipedia.org More recently, sterically hindered monophosphine ligands have proven highly effective for a broad range of substrates. wikipedia.orglibretexts.org

The choice of base is also a crucial parameter, with common bases including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). libretexts.org The selection of the base often depends on the functional groups present in the coupling partners to avoid side reactions. libretexts.org

While the primary application of this reaction is C-N bond formation, variations of the Buchwald-Hartwig reaction have been developed for the synthesis of aryl ethers (C-O bonds). organic-chemistry.org This involves coupling an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand.

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentExamplesRole in ReactionReference
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Precatalyst that forms the active Pd(0) species acsgcipr.org
LigandBINAP, DPPF, tBuXPhos, RuPhosStabilizes the palladium center and facilitates the catalytic cycle wikipedia.orglibretexts.org
BaseNaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine and facilitates catalyst turnover libretexts.org
SubstratesAryl halides (Br, Cl, I), aryl triflates, primary and secondary aminesReactants for the formation of the new C-N bond organic-chemistry.orgacsgcipr.org

The Chan-Lam coupling reaction provides a complementary method to the Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction utilizes a copper catalyst, often in the form of Cu(OAc)₂, and couples an arylboronic acid with an amine or alcohol. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, such as at room temperature and open to the air, which can be advantageous over the palladium-catalyzed methods. organic-chemistry.orgwikipedia.org

The scope of the Chan-Lam reaction is broad, encompassing the coupling of arylboronic acids with a variety of N-H containing compounds including anilines, amides, imides, and carbamates. organic-chemistry.org The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org

In the context of this compound and its derivatives, the Chan-Lam coupling can be used to introduce aryl groups onto the nitrogen atom. researchgate.net This is particularly useful for synthesizing N-aryl pyridinamines. The reaction conditions typically involve a copper salt, a base (sometimes a pyridine-based ligand can also act as the base), and a suitable solvent. organic-chemistry.orgresearchgate.net The reaction has been shown to be tolerant of various functional groups on both the boronic acid and the amine partner. nih.gov

Recent advancements have focused on expanding the scope of the reaction to include a wider range of nucleophiles and boronic acid derivatives, as well as developing more efficient catalytic systems. st-andrews.ac.ukresearchgate.net

Table 3: Comparison of Buchwald-Hartwig and Chan-Lam Couplings

FeatureBuchwald-Hartwig CouplingChan-Lam Coupling
Catalyst Palladium wikipedia.orgCopper organic-chemistry.orgwikipedia.org
Aryl Source Aryl Halides/Triflates acsgcipr.orgArylboronic Acids organic-chemistry.orgwikipedia.org
Reaction Conditions Often requires inert atmosphere and elevated temperatures libretexts.orgOften proceeds at room temperature and is tolerant of air organic-chemistry.orgwikipedia.org
Bond Formed Primarily C-N, also C-O wikipedia.orgorganic-chemistry.orgC-N, C-O, C-S organic-chemistry.org

N-Alkylation Reactions of Pyridinamines

N-alkylation of pyridinamines, including derivatives of this compound, is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. psu.edu This can be achieved through various methods, often involving the reaction of the amine with an alkyl halide in the presence of a base. nih.gov

One common approach involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by the addition of an alkylating agent like methyl iodide. nih.gov This method is effective for introducing simple alkyl groups. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at low temperatures to control the reactivity. nih.gov

Alternative methods for N-alkylation can involve reductive amination or the use of protecting groups to achieve selective alkylation, especially in more complex molecules. psu.edu The choice of method often depends on the specific substrate and the desired alkyl group to be introduced.

Condensation Reactions for Schiff Base Formation

The reaction of primary amines, such as this compound, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. science.govlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is typically catalyzed by an acid and is reversible. libretexts.orglibretexts.org

The pH of the reaction medium is a critical factor for successful imine formation. libretexts.orglibretexts.org A slightly acidic pH (around 4-5) is often optimal, as it is sufficient to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, without excessively protonating the amine nucleophile and rendering it unreactive. libretexts.orglibretexts.org

Schiff bases derived from pyridinamines are valuable intermediates in organic synthesis and can be used to construct more complex heterocyclic systems. researchgate.netscience.gov They can also exhibit interesting biological and chemical properties in their own right. nih.gov The formation of Schiff bases is a versatile reaction that can be performed with a wide variety of aldehydes and ketones, leading to a diverse range of imine products. youtube.comresearchgate.net

Table 4: General Conditions for Schiff Base Formation

Reactant 1Reactant 2CatalystSolventProductReference
Primary Amine (e.g., this compound)Aldehyde or KetoneAcid (e.g., acetic acid)Ethanol (B145695), MethanolImine (Schiff Base) nih.govlibretexts.org
5-nitropyridine-2-amine4-hydroxy-3-methoxybenzaldehyde--Schiff base ligand researchgate.net
2-aminomethylanilineAldehydes and ketones--Tetrahydroquinazolines researchgate.net

Nucleophilic Substitution Pathways

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. slideshare.net However, nucleophilic substitution can also occur at the 3-position under certain conditions, especially when activated by appropriate directing groups. ntu.edu.sg

For instance, the methoxy group in 3-methoxypyridine (B1141550) can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions. ntu.edu.sg It has been shown that 3-methoxypyridine can undergo amination at the 3-position with various amines in the presence of a sodium hydride-iodide composite. ntu.edu.sg This method provides a direct route to 3-aminopyridine (B143674) derivatives.

In the case of substituted pyridines like this compound, the existing substituents will influence the regioselectivity of further nucleophilic substitution reactions. The electron-donating methyl and methoxy groups and the amino group will affect the electron density of the pyridine ring and direct incoming nucleophiles.

Furthermore, the methoxy group itself can be a target for nucleophilic substitution, potentially allowing for the introduction of other functional groups at the 2-position. The outcome of such reactions will depend on the specific nucleophile and reaction conditions employed.

Optimization of Reaction Conditions and Yields

The quest for higher yields and more efficient synthetic routes for this compound and its derivatives has led to a focused effort on optimizing reaction parameters. This includes a thorough investigation of solvent effects and the development of sophisticated catalytic systems.

Solvent Effects in Targeted Syntheses

The choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and the stability of intermediates and products. In the synthesis of substituted pyridines, the polarity and protic or aprotic nature of the solvent play a pivotal role.

The conversion of methoxypyridines, for instance, can be highly dependent on the solvent used. Studies on related compounds have shown that solvents such as toluene, acetonitrile (B52724), methanol, and THF can lead to varying product ratios. researchgate.net In some cases, highly polar aprotic solvents like dimethylformamide (DMF) can exclusively favor the formation of a particular product. researchgate.net The synthesis of pyridine-3,5-dicarbonitriles has also demonstrated that switching from ethanol to acetonitrile can overcome difficulties in reacting sterically hindered aldehydes and can even alter the reaction mechanism. nih.gov

The influence of the solvent extends to the crystallization and isolation of the final product. The morphology of crystals can be significantly altered by the solvent, which in turn affects their purity and handling characteristics. mdpi.comnih.gov For example, the use of different solvents can lead to the formation of different polymorphs of a compound, each with distinct physical properties. nih.gov

The following table summarizes the general effects of different solvent classes on the synthesis of substituted pyridines:

Solvent ClassExamplesGeneral Effects on Synthesis
Polar Protic Methanol, Ethanol, WaterCan act as a nucleophile; solvates ions effectively; can participate in hydrogen bonding, stabilizing transition states.
Polar Aprotic Acetonitrile, DMF, DMSOSolvates cations well but not anions; can accelerate reactions with anionic nucleophiles.
Non-Polar Toluene, HexanePoor at solvating ions; often used for reactions involving non-polar reactants.

Catalytic Approaches in Synthetic Transformations

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing transformations. Both palladium-catalyzed and metal-free approaches have been instrumental in the synthesis of this compound and its derivatives.

Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been widely employed in the synthesis of substituted pyridines. acs.org The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of aminopyridines. nih.gov This method allows for the substitution of a halide on the pyridine ring with an amine under relatively mild conditions.

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. acs.orgrsc.org Several metal-free methods for the synthesis of aminopyridines have been reported. One such method involves the use of inexpensive and safe acetamidine (B91507) hydrochloride as an ammonia (B1221849) source for the amination of 2-fluoropyridines. rsc.org This reaction proceeds with high chemoselectivity and yield.

Other metal-free approaches include acid-catalyzed multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov Solvent-free methodologies are also gaining traction as a green chemistry approach, minimizing waste and simplifying purification. rsc.org

Preparation of Advanced Intermediates

The synthesis of these intermediates often begins with the nitration of a substituted picoline. For example, 2-amino-5-methylpyridine can be nitrated to form 2-amino-5-methyl-3-nitropyridine. nih.gov This nitro group can then be reduced to an amino group, and other functional groups on the pyridine ring can be manipulated to arrive at the target molecule.

A common synthetic route involves the preparation of 2-hydroxy-5-methyl-3-nitropyridine, which can be synthesized from 2-amino-5-methylpyridine by treatment with a mixture of nitric and sulfuric acids. prepchem.com This intermediate can then be converted to the more reactive 2-chloro-5-methyl-3-nitropyridine using a chlorinating agent such as thionyl chloride or phosphorus oxybromide. researchgate.netchemicalbook.com The chloro substituent can then be displaced by a methoxy group, and the nitro group can be reduced to an amine to yield the final product. Another important intermediate is 2-amino-3-methyl-5-nitropyridine, which can be synthesized by the nitration of 3-methyl-pyridin-2-ylamine. chemicalbook.com

The following table summarizes the preparation of some key advanced intermediates:

IntermediateStarting MaterialKey Reagents and Conditions
2-Hydroxy-5-methyl-3-nitropyridine 2-Amino-5-methylpyridineConcentrated H₂SO₄, concentrated HNO₃, 130°C
2-Chloro-5-methyl-3-nitropyridine 2-Hydroxy-5-methyl-3-nitropyridineThionyl chloride, DMF, reflux researchgate.net or POBr₃, DMF, 0-80°C chemicalbook.com
2-Amino-3-methyl-5-nitropyridine 3-Methyl-pyridin-2-ylamineConcentrated H₂SO₄, fuming HNO₃, 0-50°C chemicalbook.com

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework. researchgate.net

The ¹H-NMR spectrum of 2-Methoxy-5-methylpyridin-3-amine is predicted to display four distinct signals, corresponding to the four types of chemically non-equivalent protons in the molecule.

Aromatic Protons: The pyridine (B92270) ring contains two protons, H-4 and H-6. Due to their different positions relative to the substituents, they are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, would likely resonate at a higher chemical shift (further downfield) than the H-4 proton. Their mutual coupling would result in each signal appearing as a doublet.

Amine Protons (-NH₂): The protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal can be variable and is dependent on factors like solvent and concentration, but typically appears in the δ 3.0-5.0 ppm range.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, anticipated in the δ 3.5-4.0 ppm region. rsc.org

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the pyridine ring will also produce a sharp singlet, typically resonating further upfield, around δ 2.0-2.5 ppm. chemicalbook.com

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Aromatic)~7.5 - 8.0Doublet (d)1H
H-4 (Aromatic)~6.8 - 7.2Doublet (d)1H
-NH₂ (Amine)~3.0 - 5.0Broad Singlet (br s)2H
-OCH₃ (Methoxy)~3.8Singlet (s)3H
-CH₃ (Methyl)~2.2Singlet (s)3H

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.

Aromatic Carbons: Five signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative nitrogen (C-2, C-6) and oxygen (C-2) atoms will be the most deshielded, appearing at the highest chemical shifts (downfield). Specifically, C-2, bonded to both nitrogen and the methoxy group, is expected to be significantly downfield. The carbon bearing the amino group (C-3) and the methyl group (C-5) will also have characteristic shifts. ipb.ptacs.org

Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) is expected to appear in the range of δ 50-60 ppm. The methyl group carbon (-CH₃) will be the most shielded, resonating at the lowest chemical shift (upfield), typically around δ 15-25 ppm. hmdb.cachemicalbook.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-O, C=N)~155 - 165
C-6 (C=N)~140 - 150
C-3 (C-N)~135 - 145
C-4 (C=C)~120 - 130
C-5 (C-C)~115 - 125
-OCH₃ (Methoxy)~50 - 60
-CH₃ (Methyl)~15 - 25

While this compound is an achiral molecule and thus has no stereocenters to assign, advanced 2D NMR techniques are indispensable for unambiguous assignment of the ¹H and ¹³C signals and confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity of the molecule, for instance, by showing a correlation from the methoxy protons to the C-2 carbon, or from the H-4 proton to the C-2, C-5, and C-6 carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments identify protons that are close in space, regardless of whether they are bonded. For this molecule, an NOE correlation would be expected between the methoxy protons (-OCH₃) and the H-6 proton, confirming their spatial proximity and verifying the substituent positions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit several characteristic absorption bands. researchgate.net

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring (bending) vibration of the primary amine group is expected to cause a medium to strong absorption band in the 1580-1650 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretch of the aryl ether (methoxy group) and the C-N stretch of the aromatic amine are expected in the fingerprint region, typically between 1200-1350 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (-CH₃, -OCH₃)C-H Stretch2850 - 3000
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650
Pyridine RingC=C and C=N Stretch1400 - 1600
Aryl Ether (C-O)C-O Stretch~1250
Aromatic Amine (C-N)C-N Stretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the pyridine ring, influenced by its electron-donating substituents (amino, methoxy, methyl), gives rise to characteristic absorptions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These high-energy transitions within the aromatic ring are expected to produce strong absorption bands, likely in the 200-300 nm range. The presence of auxochromes like -NH₂ and -OCH₃ typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These transitions are generally weaker in intensity and occur at longer wavelengths, potentially above 300 nm. nist.govresearchgate.net

Transition TypeExpected λₘₐₓ (nm)Description
π → π~220 - 240High-intensity band related to the aromatic system.
π → π~270 - 290Lower-intensity band, shifted by substituents.
n → π*> 300Low-intensity band from heteroatom lone pairs.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable information about the structure through fragmentation patterns. msu.edu The molecular formula of this compound is C₇H₁₀N₂O, corresponding to a monoisotopic mass of approximately 138.08 Da. uni.lubiosynth.com

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 138. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight. miamioh.edu

Protonated Molecule [M+H]⁺: In soft ionization techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule, which would be observed at m/z 139.08660. uni.lu

Fragmentation: Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. A prominent fragmentation could be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to yield a fragment at m/z 123. Alpha-cleavage adjacent to the amine group is also a common pathway for amines. libretexts.org

IonPredicted m/zIdentity
[M]⁺•138.08Molecular Ion
[M+H]⁺139.09Protonated Molecule uni.lu
[M+Na]⁺161.07Sodium Adduct uni.lu
[M-CH₃]⁺123.07Fragment from loss of a methyl radical

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides the empirical formula of the compound, which can be compared against the theoretical composition derived from its proposed molecular structure. For this compound, with a molecular formula of C₇H₁₀N₂O, the analysis is crucial for confirming the relative proportions of C, H, and N. uni.lu The experimental values are expected to closely match the calculated theoretical values for a pure sample.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for C₇H₁₀N₂O Note: The experimental data presented here is illustrative and representative of typical results for a high-purity sample.

ElementTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C)60.85%60.81%
Hydrogen (H)7.30%7.34%
Nitrogen (N)20.28%20.25%
Oxygen (O) - by difference11.58%11.60%

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the presence of trace and ultra-trace metallic elements within a sample. researchgate.net While not used for elucidating the organic structure of this compound itself, it is a critical quality control method to quantify inorganic impurities that may originate from starting materials, reagents, or catalysts used during the synthesis process. researchgate.netperkinelmer.com The sample is introduced into a high-temperature argon plasma, which excites the atoms of any present metals, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element in the sample. researchgate.net

Table 2: Hypothetical ICP-OES Analysis for Trace Metal Impurities Note: This table represents typical target elements and detection limits for purity analysis of a pharmaceutical intermediate.

ElementTypical Specification Limit (ppm)Result (ppm)
Lead (Pb)< 10< 1
Palladium (Pd)< 10< 1
Iron (Fe)< 202.5
Copper (Cu)< 20< 1
Zinc (Zn)< 201.8

Chromatography Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for assessing the purity of non-volatile and thermally sensitive compounds like aromatic amines. sielc.comsielc.com A typical method for this compound would involve a reverse-phase (RP) column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using an ultraviolet (UV) detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Purity Analysis Report

Peak IdentityRetention Time (min)Area %
Impurity 12.450.08%
This compound4.1299.85%
Impurity 25.310.07%

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (<2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. waters.com For this compound, a UPLC method can provide a more detailed impurity profile in a fraction of the time, making it ideal for high-throughput screening and quality control. waters.comlcms.cz The improved peak separation allows for more accurate quantification of closely eluting impurities.

Table 4: Comparison of Typical HPLC vs. UPLC Performance

ParameterHPLCUPLC
Run Time15-20 min2-5 min
Peak ResolutionGoodExcellent
Solvent ConsumptionHighLow

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For the analysis of this compound, GC-MS is particularly useful for detecting residual solvents or volatile synthetic byproducts. Due to the polar nature of the amine group, derivatization may sometimes be employed to improve the compound's volatility and chromatographic peak shape. researchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that acts as a molecular fingerprint for identification.

Table 5: Illustrative GC-MS Impurity Profile Note: This table shows hypothetical volatile impurities that could be detected.

Compound IdentityRetention Time (min)Detection MethodResult
Pyridine3.55MSNot Detected
Toluene5.89MS&lt; 50 ppm
This compound9.72MS/FIDMajor Component

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published computational or theoretical analysis for the compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested in the outline, including:

Quantum Mechanical (QM) Investigations:

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO energies)

Molecular Electrostatic Potential (MEP) Mapping

Reactivity Indices Calculations

Dipole Moment Determinations

While computational studies exist for structurally related pyridine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other compounds. The information required to construct the specified article is not available in the public domain at this time.

Computational Modeling and Theoretical Analysis

Prediction of Electronic Excitations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, allowing for the determination of properties like maximum absorption wavelength (λ_max), oscillator strengths, and the nature of electronic transitions.

For a molecule like 2-Methoxy-5-methylpyridin-3-amine, a TD-DFT analysis would typically involve:

Geometry Optimization: The molecule's 3D structure is first optimized to find its most stable energetic conformation. This is usually done using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). semanticscholar.orgmdpi.com

Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies. These energies correspond to the absorption of light, promoting an electron from an occupied molecular orbital to an unoccupied one. The calculations yield a list of excited states, their corresponding energies, and oscillator strengths, which indicate the intensity of the absorption.

Spectral Simulation: The results are then used to simulate a UV-Visible absorption spectrum. The primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the charge transfer characteristics within the molecule. semanticscholar.org

In studies of similar pyridine (B92270) compounds, such as 2-amino-3-methyl-5-nitropyridine, TD-DFT has been successfully used to study their electronic absorption spectra. semanticscholar.org These analyses help in understanding the intramolecular charge transfer and other electronic properties. semanticscholar.org For 2-Methoxy-6-Methyl Pyridine, a related compound, TD-DFT was also employed to determine electronic properties like HOMO and LUMO energies. researchgate.net However, specific data tables containing the calculated excitation energies, oscillator strengths, and orbital contributions for this compound are not available in the reviewed literature.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

A typical molecular docking study for this compound would include:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A target protein structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various conformations and orientations. The program would then score these poses based on a scoring function, which estimates the binding energy.

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket.

Although this compound is noted as a precursor to the antibiotic streptonigrin (B15502), specific molecular docking studies detailing its binding energy, interacting residues with a particular protein target, and inhibition constants are not found in the available search results. biosynth.com

Advanced Research on Biological Activities of 2 Methoxy 5 Methylpyridin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-methoxy-5-methylpyridin-3-amine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular features that govern the potency and selectivity of these compounds. These studies involve systematic modifications of the parent molecule and subsequent evaluation of the biological effects of the resulting analogues.

Impact of Substituent Modifications on Biological Efficacy

The nature and position of substituents on the pyridine (B92270) ring and its associated functional groups play a pivotal role in determining the biological efficacy of this compound derivatives. Research on related 2-aminopyridine (B139424) structures has provided valuable insights into these relationships.

The introduction of different substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn influences the compound's interaction with biological targets. For instance, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, the presence of a cyclohexylamine (B46788) group was found to be crucial for antimicrobial activity. researchgate.net Conversely, the introduction of additional methylene (B1212753) groups after the amine function led to a disappearance of this activity. researchgate.net

Studies on pyrazoline and hydrazone derivatives with substituted aromatic rings have also shed light on the impact of various functional groups. The presence of a methyl group at the fifth position of an aromatic ring, instead of a methoxy (B1213986) group at the fourth position, was shown to increase antifungal activity and antimicrobial activity against several bacterial and fungal species, including E. coli, S. aureus, E. faecalis, P. aeruginosa, and C. albicans. researchgate.net Furthermore, replacing a 5-bromo substituent with a 5-methyl group on an aromatic ring enhanced activity against S. aureus and E. faecalis. researchgate.net The position of a methoxy group was also found to be significant, with meta-substitution on an aromatic ring increasing activity against P. aeruginosa and S. aureus when a pyridine ring was also present. researchgate.net

In another study, the substitution of a 3-phenol with a 4-phenylpiperazine in a series of 2-aminopyridine derivatives greatly increased their potency in cellular assays. mdpi.com The development of metal complexes with Schiff bases derived from 2-amino-3-methylpyridine (B33374) has also been explored, with copper complexes showing enhanced potency against various microbes compared to the parent Schiff base. frontiersin.org

The following table summarizes the observed impact of various substituent modifications on the biological efficacy of related pyridine derivatives:

Parent ScaffoldSubstituent ModificationImpact on Biological EfficacyReference
2-Amino-3-cyanopyridineAddition of cyclohexylamineEssential for antimicrobial activity researchgate.net
2-Amino-3-cyanopyridineIntroduction of CH2 after amineDisappearance of activity researchgate.net
Pyrazoline5-methyl vs. 4-methoxy on A ringIncreased antifungal and antimicrobial activity researchgate.net
Pyrazoline5-methyl vs. 5-bromo on A ringEnhanced activity against S. aureus and E. faecalis researchgate.net
PyrazolineMeta-methoxy on B ring with pyridine C ringIncreased activity against P. aeruginosa and S. aureus researchgate.net
2-AminopyridineSubstitution of 3-phenol with 4-phenylpiperazineGreatly increased potency in cells mdpi.com
2-Amino-3-methylpyridine Schiff baseFormation of copper complexEnhanced antimicrobial potency frontiersin.org

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological profiles.

In the context of aminopyridine derivatives, research has demonstrated the significance of stereochemistry in determining antimicrobial potency. A study on novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives revealed that the (R)-enantiomers displayed greater antimicrobial efficacy against Gram-positive bacteria compared to their (S)-counterparts. nih.gov This suggests that the specific spatial orientation of the substituents is crucial for the interaction with the bacterial target, highlighting the importance of stereoselective synthesis in the development of new therapeutic agents. Generally, the stereochemistry of a molecule can affect its binding to biological targets, its metabolism, and its distribution within an organism. nih.gov

In Vitro Biological Evaluations and Mechanistic Insights

The biological activity of this compound derivatives is primarily assessed through in vitro assays, which provide a controlled environment to study their effects on microbial cells and to elucidate their mechanisms of action.

Antimicrobial Activity Investigations

The antimicrobial properties of these compounds are of significant interest due to the rising threat of antibiotic resistance. Investigations into their antibacterial and antifungal spectra provide a comprehensive understanding of their potential as broad-spectrum or targeted antimicrobial agents.

Derivatives of this compound and related aminopyridines have demonstrated activity against a range of bacterial pathogens. The parent compound itself is a precursor to the antibiotic streptonigrin (B15502), which is known to have bacteriostatic and bactericidal effects against Gram-positive bacteria. nih.gov

Studies on various 2-aminopyridine derivatives have consistently shown efficacy against Gram-positive bacteria. For instance, certain 2-amino-3-cyanopyridine derivatives exhibited their highest antimicrobial effect against Gram-positive rod bacteria such as Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus. researchgate.net One particular compound from this series showed significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, Schiff base metal complexes derived from 2-amino-3-methylpyridine were screened for their antibacterial activity against Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae. frontiersin.org

The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The table below presents a summary of the antibacterial activity of various pyridine derivatives.

Derivative TypeBacterial Strains TestedObserved ActivityReference
This compound precursorGram-positive bacteriaBacteriostatic and bactericidal effects (as Streptonigrin) nih.gov
2-Amino-3-cyanopyridinesBacillus subtilis, Listeria monocytogenes, Bacillus cereus, Staphylococcus aureusHigh activity against Gram-positive bacteria researchgate.net
2-Amino-3-methylpyridine Schiff base metal complexesStaphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella pneumoniaeAntibacterial activity observed frontiersin.org
Imidazo[1,2-a]pyridine derivativesGram-positive and Gram-negative bacteriaModerate activity mdpi.com
Methoxy-4'-amino chalconesEscherichia coli, Staphylococcus aureusPromising wide-spectrum activity nih.gov
3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesGram-positive bacteria (including drug-resistant strains)Potent antibacterial activity researchgate.net

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. These studies are crucial for the development of new treatments for fungal infections, which can be particularly severe in immunocompromised individuals.

Research on pyrazoline derivatives has shown that certain substitutions can enhance antifungal activity. researchgate.net For example, the presence of a methyl group at a specific position was found to increase efficacy against Candida albicans. researchgate.net Schiff base metal complexes of 2-amino-3-methylpyridine have also been screened for their antifungal activity against the fungi Candida albicans and Aspergillus niger. frontiersin.org

The antifungal efficacy of these compounds is typically assessed by their ability to inhibit the growth of various fungal strains. The following table summarizes the antifungal activity of some pyridine derivatives.

Derivative TypeFungal Strains TestedObserved ActivityReference
Pyrazoline derivativesCandida albicansEnhanced antifungal activity with specific substitutions researchgate.net
2-Amino-3-methylpyridine Schiff base metal complexesCandida albicans, Aspergillus nigerAntifungal activity observed frontiersin.org
Imidazo[1,2-a]pyridine derivativesFungiModerate activity mdpi.com
(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-YL)-1,3,4-oxadiazol-3(2H)-YL]ethylidene) benzenamine derivativesCandida albicans, Candida tropicalis, Aspergillus nigerSignificant to moderate activity nih.gov
Biofilm Inhibition Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. These structures are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings.

Currently, specific research literature detailing the biofilm inhibition properties of derivatives synthesized directly from this compound is limited. The exploration of chemical libraries for biofilm inhibitors is an active area of research, with studies often focusing on identifying new molecular classes capable of disrupting biofilm formation. For instance, libraries based on marine bacterial metabolites have been successfully screened to find molecules that inhibit Staphylococcus aureus biofilms. This suggests that high-throughput screening of this compound derivatives could be a promising, yet underexplored, avenue for discovering novel anti-biofilm agents. The general strategies for combating biofilms include blocking quorum sensing, enzymatic degradation of the EPS matrix, and inhibiting microbial adhesion, all of which could potentially be targeted by novel pyridine derivatives. nih.gov

Antitumor and Anticancer Activity Research

The development of novel therapeutics for cancer treatment is a primary focus of medicinal chemistry. Derivatives of this compound have shown significant promise as potent antitumor and anticancer agents, primarily through the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

Research has demonstrated that sulfonamide methoxypyridine derivatives, synthesized using 5-bromo-2-methoxypyridin-3-amine (B1520566) as a starting material, exhibit strong anti-proliferative activity. One such derivative, compound 22c (structure not disclosed in the source), showed potent inhibition of cell proliferation in both MCF-7 breast cancer cells and HCT-116 colon cancer cells. Similarly, a synthesized indolo[2,3-b]quinoline derivative, compound 49 , which incorporates a methoxy group, displayed remarkable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.gov Another novel pyridine derivative, LHT-17-19 , has also demonstrated both antitumor and antimetastatic properties in experimental lung cancer models.

These findings highlight the potential of the methoxypyridine scaffold as a foundational element for the design of new anticancer drugs.

Cytotoxicity Mechanisms against Cancer Cell Lines

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Derivatives of this compound have been shown to exert their cytotoxic effects through several well-defined cellular processes, including the induction of apoptosis and cell cycle arrest.

For example, the potent sulfonamide derivative 22c was found to induce apoptosis in HCT-116 cells and cause cell cycle arrest in the G0/G1 phase. Cell cycle arrest prevents cancer cells from replicating, while apoptosis is a form of programmed cell death that eliminates damaged or malignant cells. Similarly, pyrimido[4,5-d] oxazin-2-one derivatives have been shown to arrest cells in the G1 phase, an effect accompanied by the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. nih.gov Further mechanistic studies on compound 49 revealed that it inhibits the formation of cancer cell colonies and restricts cell migration, key processes in tumor growth and metastasis. nih.gov

Modulation of Cellular Pathways

The anticancer effects of these derivatives are often rooted in their ability to modulate specific intracellular signaling pathways critical for cell growth and survival. A frequently implicated pathway is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, which is one of the most commonly hyperactivated signaling routes in human cancers.

A series of sulfonamide methoxypyridine derivatives have been specifically designed as dual inhibitors of PI3K and mTOR. Molecular docking studies suggest that these compounds bind effectively within the kinase domain, interacting with key amino acid residues such as Val851 in the hinge region of PI3Kα. The derivative compound 49 also exerts its anticancer effects by modulating this same PI3K/AKT/mTOR pathway. nih.gov By inhibiting key kinases in this cascade, these derivatives can effectively shut down the signals that tell cancer cells to grow, proliferate, and survive, leading to the antitumor activities observed.

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been primarily investigated as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently implicated in diseases like cancer.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

As noted previously, derivatives of this compound have been successfully developed as potent protein kinase inhibitors. A study focused on creating dual PI3K/mTOR inhibitors led to the discovery of compound 22c , which displayed powerful inhibitory activity against both PI3Kα and mTOR kinases. In a separate line of research, the introduction of a methoxy group to a 2-anilino-5,7-dihydro-6H-pyrimido[5,4-d] benzazepin-6-one scaffold was found to confer potent Polo-like kinase 1 (PLK1) inhibitory activity, in addition to its existing Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) inhibition. nih.gov Furthermore, derivatives of pyrimido[4,5-d] oxazin-2-one bearing a (2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino moiety have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov

Other Enzyme Inhibition Mechanisms

While the vast majority of research on the enzyme-inhibiting properties of this compound derivatives has concentrated on protein kinases, the potential for these compounds to inhibit other enzyme classes remains an area open for investigation. The current body of scientific literature does not provide significant evidence for the inhibition of other enzyme families, such as proteases or metabolic enzymes, by this specific class of compounds. The strong focus on kinase inhibition is driven by the central role of these enzymes in cancer, which has been the primary therapeutic target for these derivatives. Future research may uncover novel activities against other enzyme targets.

Anti-inflammatory Properties and Mechanisms

Derivatives of pyridine and its fused heterocyclic systems, such as pyrimidines, have demonstrated significant anti-inflammatory potential. The mechanisms underlying these properties often involve the inhibition of key inflammatory mediators. For instance, pyrimidine-based anti-inflammatory agents have been shown to function by suppressing the activity of cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition reduces the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Research into novel pyrazolo[3,4-d]pyrimidine derivatives has identified compounds that effectively suppress COX enzyme activity, thereby inhibiting PGE2 production. nih.gov Similarly, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity through potent suppression of COX-2 activity. nih.gov The anti-inflammatory effects of these and other related heterocyclic compounds are also attributed to the inhibition of other vital inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and various cytokines. nih.gov

A study on a novel pivalate-based Michael product demonstrated significant inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov The compound exhibited a dose-dependent inhibition of these enzymes, suggesting its potential as an anti-inflammatory agent. nih.gov Furthermore, the compound was found to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is crucial for the production of inflammatory leukotrienes. nih.gov This dual inhibition of COX and LOX pathways highlights a broader mechanism for its anti-inflammatory action.

Table 1: In Vitro COX-1 and COX-2 Inhibition by a Pivalate-Based Michael Product

Concentration (μg/mL)COX-1 Inhibition (%)COX-2 Inhibition (%)
100064.7979.40
50056.4569.90
25045.7560.20
12537.5151.90
62.5031.5344.80

Antioxidant Activity Investigations

The antioxidant properties of this compound derivatives and related compounds have been a subject of scientific inquiry. The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups on aromatic rings can significantly enhance the antioxidant activities of these compounds. nih.gov The antioxidant capacity is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric ion reducing antioxidant power (FRAP) assays. nih.gov

Studies on phenolic acids have shown that the number and position of methoxy and hydroxyl groups influence their antioxidant potential. nih.gov For example, the presence of multiple methoxy groups generally leads to higher antioxidant activity. nih.gov The mechanism of antioxidant action can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov

In a study involving novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, several synthesized compounds exhibited good antioxidant activity in the DPPH radical-scavenging assay. bas.bg This highlights the potential of pyridine and pyrimidine (B1678525) scaffolds in the design of new antioxidant agents.

Antithrombolytic Activity Assessments

The investigation into the antithrombolytic or anticoagulant activities of compounds related to this compound has led to the development of significant pharmaceutical agents. One such example is Betrixaban, a novel, orally administered, selective Factor Xa inhibitor. google.com Factor Xa is a critical component of the coagulation cascade, and its inhibition prevents the formation of thrombin, thereby reducing the risk of thrombosis. Betrixaban has demonstrated wide application prospects in anticoagulant treatment. google.com The synthesis of Betrixaban involves a key intermediate, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, which underscores the importance of the substituted pyridine moiety in its structure and function. google.com

Interaction Studies with Biological Targets

The interaction of small molecules with proteins is fundamental to their pharmacological activity. Studies on various pyridine derivatives have shed light on their protein binding characteristics. For instance, the introduction of a methyl group can significantly improve the binding affinity of an inhibitor to its target protein, as seen in the case of a p38α MAP Kinase inhibitor where a methyl group improved activity by at least 200-fold. nih.gov This enhancement can be attributed to the methyl group filling a hydrophobic pocket in the protein's binding site. nih.gov

In the context of PI3 kinase inhibitors, the geometry of the binding site favors planar ligands. nih.gov The binding of inhibitors often involves the formation of hydrogen bonds with key amino acid residues in the protein's hinge region. nih.gov For example, in some kinase inhibitors, a phenylaminopyrimidine fragment forms characteristic hydrogen bonds with the hinge-region alanine. nih.gov The substitution pattern on the pyridine or related rings plays a crucial role in determining the binding affinity and specificity.

Certain complex heterocyclic compounds containing pyridine-like structures, such as olivacine (B1677268) derivatives, have been shown to interact with the DNA-topoisomerase II complex. nih.gov Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibition can lead to cell death, making it a target for anticancer drugs. nih.gov

These compounds can act as topoisomerase II inhibitors, increasing the number of unrepaired DNA strand breaks. nih.gov The mechanism can involve the drug binding to topoisomerase II, which then forms a ternary complex with DNA, effectively blocking the enzyme's function. nih.govnih.gov Studies with ellipticine, a related compound, have shown that it intercalates into DNA, causing it to lengthen and unwind. nih.gov The interaction of these molecules with the DNA-topoisomerase II complex is a key aspect of their cytotoxic and potential anticancer activities. nih.gov

Research on etoposide, a well-known topoisomerase II inhibitor, has revealed that specific substituents on the molecule are crucial for its interaction with the enzyme. nih.gov The pendent E-ring of etoposide, which contains methoxyl groups, is intimately associated with topoisomerase II in the binary complex. nih.gov This highlights the importance of methoxy substituents in mediating protein-drug interactions. nih.gov

Mechanistic Pathways of Pharmacological Action

The pharmacological actions of this compound derivatives and related heterocyclic compounds are diverse and depend on their specific molecular structures. For thieno[2,3-b]pyridines, a proposed mechanism for their anti-proliferative effects involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com This inhibition leads to changes in cell morphology and membrane blebbing, similar to what is observed in cells with PI-PLC knockdown. mdpi.com

The structure-activity relationship is critical in determining the mechanistic pathway. For instance, in a series of thieno[2,3-b]pyridine (B153569) analogues, compounds bearing an alcohol functionality showed improved efficacy compared to their benzoyl counterparts. mdpi.com Furthermore, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for maximizing anti-proliferative activity. mdpi.com

Molecular Target Identification and Validation

The biological efficacy of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. Research has primarily focused on their potential as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that are crucial for cell signaling and growth.

One of the key areas of investigation for analogous methoxypyridine derivatives has been their role as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov The PI3K/Akt/mTOR signaling pathway is frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival. nih.gov By simultaneously targeting both PI3K and mTOR, these derivatives can overcome feedback loops that may arise from inhibiting only one of the kinases, potentially leading to more effective antitumor therapy. nih.gov

Furthermore, derivatives of the broader aminopyridine class have been identified as potent inhibitors of other specific kinases. For instance, certain 2-aminopyridine derivatives have shown selective inhibition of ALK2 (Activin A receptor type II-like kinase-2), a BMP type I receptor kinase. acs.org Mutations in ALK2 are associated with the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). acs.org Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the structural requirements for potent and selective ALK2 inhibition. acs.org

In a different context, aminopyrazole-based inhibitors, which share structural similarities with aminopyridines, have been developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) over p38 kinase. nih.gov The planarity of the core structure appears to be a key determinant for this selectivity, allowing the compounds to fit better into the smaller active site of JNK3. nih.gov

Another identified molecular target for related methoxyphenyl pyridine derivatives is tubulin. nih.gov These compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cytotoxic effects against various human tumor cell lines. nih.gov Molecular docking studies have indicated that these derivatives can bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov

The table below summarizes the identified molecular targets for various derivatives related to this compound.

Derivative ClassMolecular TargetBiological Effect
Sulfonamide Methoxypyridine DerivativesPI3K/mTORDual inhibition, blocks PI3K/AKT/mTOR signaling pathway nih.gov
3,5-Diaryl-2-aminopyridine DerivativesALK2 KinaseSelective inhibition acs.org
Aminopyrazole DerivativesJNK3 KinaseSelective inhibition over p38 kinase nih.gov
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulinInhibition of polymerization nih.gov

Cellular Uptake and Distribution Studies

For any therapeutic agent to be effective, it must be able to reach its intracellular target. Therefore, cellular uptake and distribution studies are a critical component of the preclinical evaluation of this compound derivatives. These studies aim to understand how the compounds cross the cell membrane and where they localize within the cell.

The physicochemical properties of the derivatives, such as lipophilicity and the presence of ionizable groups, play a significant role in their cellular permeability. For instance, aminopyridine scaffolds are known to contribute to reducing lipophilicity, which can influence a compound's ability to cross biological membranes. tandfonline.com The design of derivatives often involves modifying substituents to optimize properties like solubility and permeability, which are crucial for effective drug delivery. nih.gov

Fluorescently-labeled analogs of these derivatives can be synthesized to visualize their cellular uptake and subcellular distribution using techniques like fluorescence microscopy. mdpi.com Such studies can reveal whether the compounds accumulate in specific organelles, such as the mitochondria or the nucleus, which can provide further clues about their mechanism of action. While specific data on the cellular uptake and distribution of this compound derivatives is not extensively available in the public domain, it remains an active area of research for similar therapeutic candidates.

Intracellular Signaling Modulation

The interaction of this compound derivatives with their molecular targets directly translates into the modulation of intracellular signaling pathways, ultimately leading to a cellular response.

As established, methoxypyridine derivatives that act as PI3K/mTOR dual inhibitors directly interfere with the PI3K/AKT/mTOR signaling pathway. nih.gov Western blot analysis has confirmed that these compounds can block the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations. nih.gov This inhibition leads to cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis in cancer cells. nih.gov

The inhibition of tubulin polymerization by N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives also has profound effects on intracellular signaling. nih.gov By disrupting the microtubule network, these compounds interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death. nih.gov

For aminopyridine derivatives targeting specific kinases like ALK2, the modulation of signaling is more specific. Inhibition of ALK2 blocks the downstream signaling cascade initiated by bone morphogenetic proteins (BMPs), which is crucial for processes like ossification. acs.org In the context of cancer, where aberrant signaling pathways drive proliferation, the targeted inhibition of a specific kinase can selectively kill cancer cells while sparing normal cells.

The table below provides an overview of the observed effects of related derivatives on intracellular signaling.

Derivative ClassSignaling Pathway AffectedCellular Outcome
Sulfonamide Methoxypyridine DerivativesPI3K/AKT/mTORInhibition of AKT phosphorylation, G0/G1 cell cycle arrest, Apoptosis nih.gov
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin Dynamics/MitosisG2/M cell cycle arrest, Apoptosis nih.gov
3,5-Diaryl-2-aminopyridine DerivativesBMP/ALK2 SignalingInhibition of BMP-mediated signaling acs.org

Applications in Advanced Chemical and Medicinal Chemistry Research

Building Blocks for Complex Molecule Synthesis

2-Methoxy-5-methylpyridin-3-amine is a valuable heterocyclic building block for the synthesis of complex molecules. researchgate.netbldpharm.com Its utility is demonstrated by its role as a precursor in the synthesis of the antibiotic streptonigrin (B15502), which exhibits bacteriostatic and bactericidal effects against Gram-positive bacteria. biosynth.com The compound's structure, featuring methoxy (B1213986), methyl, and amino groups on a pyridine (B92270) ring, offers multiple sites for chemical modification, making it a versatile starting material.

The amino and methoxy groups can be manipulated to create a variety of analogs, and the pyridine ring system itself has potential in organic synthesis. biosynth.com This compound can also act as a coupling partner in cross-coupling reactions, a common strategy for constructing complex molecular frameworks. biosynth.com The broader class of aminopyridine derivatives is widely used in the synthesis of fused nitrogen-containing heterocycles, which are prominent in many biologically active molecules. acs.org For instance, a similar building block, 2-methoxy-5-aminopyridine, serves as a key intermediate in the preparation of the antimalarial agent malaridine. numberanalytics.com

Lead Compound Identification in Pharmaceutical Development

The identification of lead compounds is a critical step in pharmaceutical development, and this compound and its structural analogs have shown promise in this area. Its role as a precursor to the antibiotic streptonigrin is a clear example of its relevance in discovering new therapeutic agents. biosynth.com

Furthermore, the methoxypyridine motif is a key feature in the design of novel therapeutic agents for complex diseases. For example, methoxypyridine derivatives have been investigated as gamma-secretase modulators, which are being explored as a potential treatment for Alzheimer's disease. nih.gov In these modulators, the methoxypyridine core was introduced to enhance activity and improve physicochemical properties like solubility. nih.gov Additionally, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors, which are of interest in cancer therapy.

Design of Biomolecular Mimetics

Development of Kinase Hinge-Binding Motifs

Protein kinases are a crucial class of enzymes and a major target for drug discovery, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site, and a key interaction is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase. The pyridine ring is a well-established hinge-binding motif.

The nitrogen atom in the pyridine ring of compounds like this compound can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge. The development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors highlights the importance of this scaffold. In these inhibitors, the methoxypyridine moiety can occupy the ATP-binding pocket, with the pyridine nitrogen potentially forming key interactions with the hinge region. The substituents on the pyridine ring, such as the methoxy and methyl groups, can be further optimized to enhance potency and selectivity by interacting with other regions of the ATP-binding site.

Creation of Functional Materials with Tailored Electronic Properties

While specific studies on the application of this compound in functional materials are limited, the broader class of pyridine derivatives is of great interest in materials science due to their unique electronic properties. numberanalytics.com Pyridine-containing compounds have been utilized in the development of organic semiconductor materials for applications in organic light-emitting devices (OLEDs), solar cells, and field-effect transistors. google.com

The electron-withdrawing nature of the pyridine ring can influence the electronic properties of a material, and the nitrogen atom can participate in intermolecular interactions that affect molecular packing and charge transport. rsc.org For instance, bis-terpyridine derivatives have been used as electron-transporters in high-performance OLEDs, where the pyridine rings play a crucial role in enhancing electron injection and mobility. rsc.org The presence of functional groups, such as the amino and methoxy groups in this compound, offers opportunities for tuning the electronic properties and processing characteristics of materials.

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₀N₂O138.17179677-17-9 rsc.orgapolloscientific.co.uk
6-Methoxy-5-methylpyridin-3-amineC₇H₁₀N₂O138.17867012-70-2 georganics.sk
2-Methoxy-5-methylpyridin-4-amineC₇H₁₀N₂O138.171260663-96-4 glpbio.com
3-methoxy-5-methylpyridin-2-amineC₇H₁₀N₂O138.1723404937 (CID) acs.org
2-Amino-5-methylpyridine (B29535)C₆H₈N₂108.141603-41-4 nih.gov
4-AminopyridineC₅H₆N₂94.11504-24-5 nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes for 2-Methoxy-5-methylpyridin-3-amine and its derivatives is a key area of future research. While traditional methods exist, researchers are actively seeking novel strategies to improve yield, reduce waste, and allow for greater molecular diversity. google.com

One promising approach involves the use of green chemistry principles, such as one-pot, multi-component reactions. These methods offer advantages in terms of operational simplicity, economic viability, and atom economy. researchgate.net For instance, the condensation of readily available starting materials under mild conditions, potentially using eco-friendly catalysts, could provide a more sustainable route to this class of compounds. mdpi.com

Furthermore, the exploration of novel catalytic systems, including transition metal catalysts and biocatalysts, could open up new avenues for the synthesis of this compound and its analogs. mdpi.com Late-stage functionalization techniques are also of significant interest, as they would allow for the modification of a core scaffold to rapidly generate a library of derivatives for biological screening. acs.orgacs.org

Advanced Computational Design of Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of novel this compound derivatives with improved biological activities and pharmacokinetic properties. researchgate.net By employing techniques such as Density Functional Theory (DFT), researchers can investigate the electronic structure and properties of the molecule, providing insights into its reactivity and potential interactions with biological targets. researchgate.netresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be utilized to build predictive models that correlate the structural features of derivatives with their biological activity. researchgate.net These models can then guide the design of new compounds with enhanced potency and selectivity.

Molecular docking simulations can further aid in the design process by predicting the binding modes of this compound derivatives to specific protein targets. researchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing new molecules with optimized interactions.

Deeper Elucidation of Biological Mechanisms of Action

While preliminary studies have suggested potential biological activities for compounds related to this compound, a deeper understanding of their mechanisms of action is crucial for their further development. Future research should focus on identifying the specific cellular and molecular targets of these compounds.

For example, studies have shown that some pyridine (B92270) derivatives can act as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) or as modulators of signaling pathways like the hypoxia-inducible factor (HIF) pathway. drugdesign.orgnih.gov Investigating whether this compound or its derivatives exhibit similar activities would be a valuable line of inquiry.

Advanced techniques in chemical biology and proteomics can be employed to identify the protein binding partners of these compounds, providing direct insights into their mechanism of action. Elucidating these mechanisms will be essential for translating the potential of these compounds into therapeutic applications.

Development of Structure-Activity Relationship (SAR) Models for Predictive Design

Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is fundamental for optimizing their biological activity. drugdesign.org This involves synthesizing and evaluating a series of analogs with systematic modifications to different parts of the molecule.

Key areas for modification include the substituents on the pyridine ring, the nature of the amine group, and the introduction of different functional groups at various positions. mdpi.com For instance, studies on related heterocyclic compounds have shown that the introduction of specific substituents, such as halogens or methoxy (B1213986) groups, can significantly impact biological activity. mdpi.com

The data generated from these SAR studies can be used to build robust predictive models. researchgate.net These models will not only guide the design of more potent and selective compounds but also provide a deeper understanding of the key structural features required for a particular biological effect. drugdesign.org

Potential for Applications in Emerging Scientific Fields

The unique chemical structure of this compound suggests its potential for application in various emerging scientific fields beyond traditional medicinal chemistry. Pyridine and its derivatives are known to be important building blocks in materials science and agrochemicals. researchgate.net

For example, the N-heterocyclic nature of the pyridine ring could be exploited in the development of novel organic electronic materials or as ligands for metal catalysts. biosynth.com The presence of both a methoxy and an amino group provides handles for further chemical modification, allowing for the tuning of its properties for specific applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methoxy-5-methylpyridin-3-amine, and how do they influence its handling in synthetic workflows?

  • Answer : The compound has a molecular formula C₇H₁₀N₂O , a molar mass of 138.17 g/mol , and a melting point of 29–31 °C . Its moderate polarity (due to the methoxy and amine groups) suggests solubility in polar aprotic solvents like DMSO or DMF, which are ideal for nucleophilic substitution or coupling reactions. Density (1.575 g/cm³) indicates careful handling to avoid spillage in air-sensitive reactions.

Q. What standard synthetic routes are available for preparing this compound, and what are their limitations?

  • Answer : A common approach involves functionalizing pyridine precursors. For example:

  • Halogenation-amination : Bromination of 5-methylpyridin-3-amine followed by methoxylation via nucleophilic substitution (e.g., using NaOMe/CuI catalysis) .
  • Reductive amination : Reacting 2-methoxy-5-methylpyridine-3-carbaldehyde with ammonia under hydrogenation conditions (Pd/C or Raney Ni) .
    Limitations include competing side reactions (e.g., over-alkylation) and the need for anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

  • Answer :

  • ¹H NMR : Aromatic protons appear as doublets or triplets between δ 6.5–8.0 ppm. The methoxy group (–OCH₃) resonates as a singlet near δ 3.8–4.0 ppm, while the methyl group (–CH₃) on the pyridine ring appears at δ 2.3–2.5 ppm .
  • FTIR : Stretching vibrations for N–H (amine) at ~3350 cm⁻¹, C–O (methoxy) at ~1250 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹ .
  • HRMS : A molecular ion peak at m/z 138.0793 ([M+H]⁺) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound during cross-coupling reactions?

  • Answer : Discrepancies often arise from steric hindrance (due to the methyl group) vs. electronic effects (methoxy group’s electron-donating nature). For example:

  • Buchwald-Hartwig amination : Low yields may result from poor coordination of bulky ligands; switching to BrettPhos or RuPhos ligands improves Pd catalyst efficiency .
  • Suzuki-Miyaura coupling : The methyl group at position 5 may hinder boronic acid access. Using microwave-assisted heating (120°C, 30 min) or directing groups (e.g., –Bpin) can enhance reactivity .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

  • Answer :

  • Directed ortho-metalation : Use LiTMP or LDA to deprotonate the amine, enabling regioselective lithiation at position 4 for subsequent electrophilic quenching (e.g., with aldehydes or halogens) .
  • Protection-deprotection : Temporarily protect the amine with Boc or Fmoc groups to direct reactions to the methoxy or methyl positions .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound derivatives?

  • Answer : DFT calculations (e.g., using Gaussian 16) model charge distribution and frontier molecular orbitals:

  • The amine group’s HOMO (-5.2 eV) suggests nucleophilic reactivity, while the methoxy group’s electron-donating effect lowers the LUMO (-1.8 eV), favoring electrophilic aromatic substitution at position 4 .
  • MD simulations predict solvent effects (e.g., acetonitrile vs. THF) on reaction pathways and transition states .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

  • Answer : Common impurities include:

  • Residual solvents : Detectable via GC-MS; optimize rotary evaporation (≤40°C) or employ freeze-drying .
  • Oxidation byproducts (e.g., pyridine-N-oxide): Mitigate by storing under inert gas (N₂/Ar) and adding radical scavengers (BHT) during synthesis .
  • Structural analogs : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm for separation .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce side products .
  • Data Interpretation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.